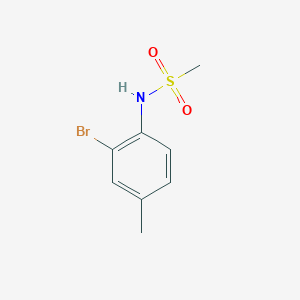

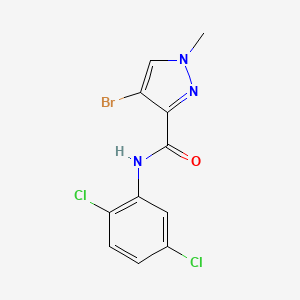

N-(2-溴-4-甲基苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of N-(2-bromo-4-methylphenyl)methanesulfonamide and related compounds involves reactions that utilize various halophenyl methanesulfonamides with terminal acetylenes in the presence of palladium catalysts to yield sulfonamide derivatives. These reactions are efficient and result in compounds with varied substituents, demonstrating the versatility of the synthetic approach for creating a broad range of sulfonamide-based compounds (Sakamoto et al., 1988). Another notable synthesis method includes the Sonogashira cross-coupling reaction, which has been employed to synthesize complex sulfonamide derivatives with high yield, showcasing the compound's accessibility for further studies and applications (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis Molecular structure analysis of N-(2-bromo-4-methylphenyl)methanesulfonamide and its derivatives reveals distinct conformational features. The amide hydrogen atom and the methanesulfonyl group exhibit specific orientations relative to the benzene ring plane, which could influence the compound's interaction with biological receptors. The molecules are structured to facilitate interactions such as hydrogen bonding, underscoring the importance of their structural configuration (Gowda, Foro, & Fuess, 2007a).

Chemical Reactions and Properties N-(2-bromo-4-methylphenyl)methanesulfonamide participates in various chemical reactions, including N-arylation processes catalyzed by palladium, which are critical for synthesizing a wide array of sulfonamide derivatives. These reactions are notable for their high yield and the avoidance of potentially genotoxic reagents and byproducts, highlighting the compound's utility in synthesizing medically relevant molecules (Rosen et al., 2011).

Physical Properties Analysis The physical properties of N-(2-bromo-4-methylphenyl)methanesulfonamide derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in various environments. These properties are influenced by the compound's molecular structure, particularly the orientation of the amide hydrogen and the methanesulfonyl group, as well as the presence of substituents that affect intermolecular interactions and packing within crystals (Gowda, Foro, & Fuess, 2007b).

科学研究应用

杂环化合物的合成

N-(2-溴-4-甲基苯基)甲磺酰胺已被用于稠合杂芳环体系(例如 2-取代 1-甲基磺酰基吲哚)的合成。这些化合物是通过一步法合成的,该方法涉及在二氯双(三苯基膦)钯存在下与末端炔烃反应,得到羟甲基和 2-乙氧羰基乙基等官能团 (Sakamoto 等,1988)。

抗菌活性

研究还集中在磺酰胺衍生物及其金属配合物的抗菌特性上。已经合成了新的衍生物,包括甲磺酸酰肼的衍生物,并通过各种光谱和分析方法研究了它们的结构。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的抗菌活性 (Özdemir 等,2009)。

分子构象和计算研究

基于 DFT 的甲磺酰胺衍生物(包括 N-(2-甲基苯基)甲磺酰胺)的分子构象、NMR 化学位移和振动跃迁的计算研究提供了对其化学行为的见解。这项研究有助于理解此类化合物的电子和结构特征,有助于它们在各个科学领域的潜在应用 (Karabacak 等,2010)。

甲烷生物合成抑制

甲磺酰胺衍生物已被研究其在抑制甲烷生物合成中的作用,特别是在微生物代谢的背景下。此类研究对于理解和潜在操纵参与甲烷产生的微生物途径具有重要意义,对环境科学和生物技术有更广泛的影响 (Kelly & Murrell,1999)。

化学选择性 N-酰化试剂

N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺作为化学选择性 N-酰化试剂的开发证明了甲磺酰胺衍生物在促进特定化学反应中的应用。这项研究强调了此类化合物在有机合成中的多功能性,实现了分子的高选择性靶向修饰 (Kondo 等,2000)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

N-(2-bromo-4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-3-4-8(7(9)5-6)10-13(2,11)12/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGPNIIFIOOUME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromo-4-methylphenyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)

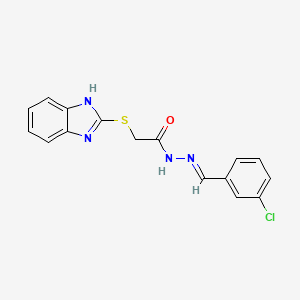

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)